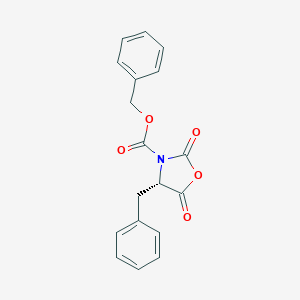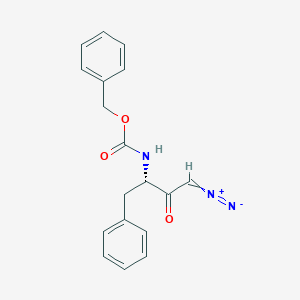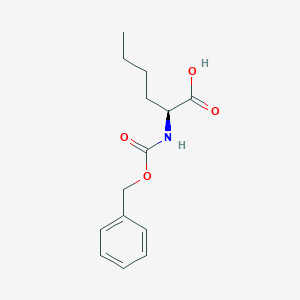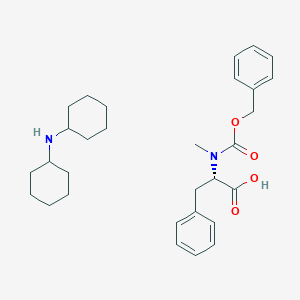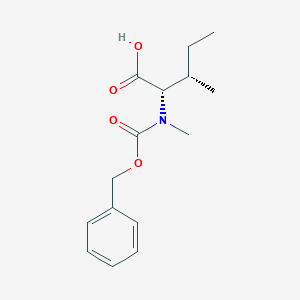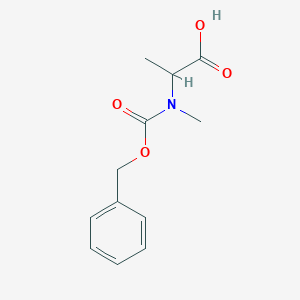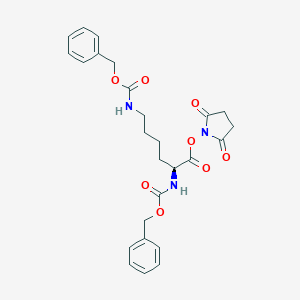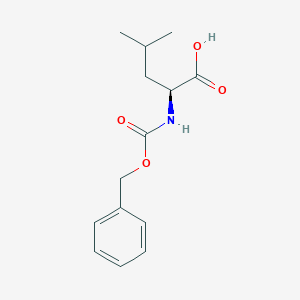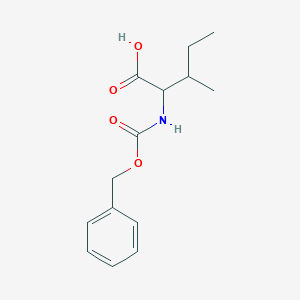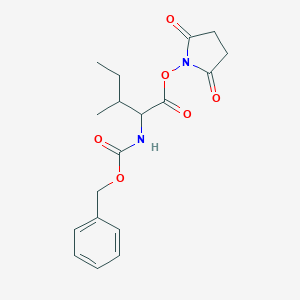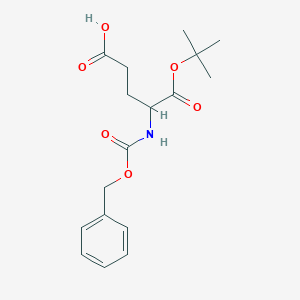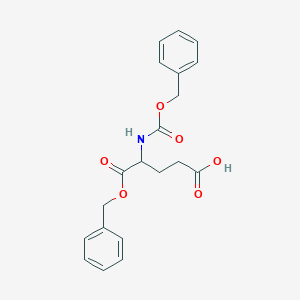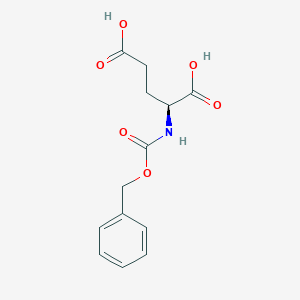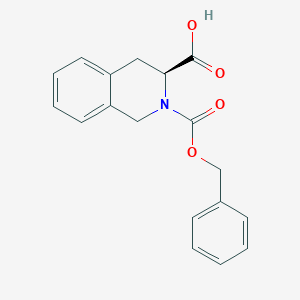
(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
概要
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical state (solid, liquid, gas) at room temperature, color, odor, and other observable properties .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction, and the products that are formed .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties, such as its acidity or basicity, reactivity with other compounds, and stability, would also be studied .科学的研究の応用
Oxidative Ugi-Type Multicomponent Reactions : The Ugi-type reaction of tetrahydroisoquinoline with an isocyanide and a carboxylic acid, in the presence of iodoxybenzoic acid (IBX), led to the formation of 1,2-diacylated adducts. This method provides a route for the N and C1 functionalization of tetrahydroisoquinoline (Ngouansavanh & Zhu, 2007).
Angiotensin Converting Enzyme (ACE) Inhibitors : Tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and evaluated for their in vitro ACE inhibitory activities and antihypertensive effects. Certain derivatives exhibited potent ACE inhibitory activities, suggesting their potential in hypertension treatment (Hayashi et al., 1985).
Synthesis of Opioid Peptide Mimetics : A compound based on tetrahydroisoquinoline-3-carboxylic acid was synthesized as a delta opioid receptor selective ligand. Unusual peptide bond cleavages were observed, highlighting the compound's potential in opioid receptor research (Mannekens et al., 2003).
NMDA Receptor Glycine-Binding Site Antagonists : Tetrahydroisoquinoline-3-carboxylic acid derivatives were studied for their role in inhibiting the binding to the NMDA receptor glycine-binding site. These compounds showed potential in neuroprotection and anticonvulsant activity (Ohtani et al., 2002).
Solid-Phase Synthesis of Tetrahydroisoquinoline Derivatives : The study described the solid-phase synthesis of compounds containing the tetrahydroisoquinoline ring system. This method offers a route for the efficient synthesis of complex molecules (Bunin et al., 2004).
Anti-Thrombotic Agents : Novel N-(3S-N-aminoacyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)amino acids were synthesized and evaluated for their anti-platelet aggregation and anti-thrombotic activities. These compounds showed promising results as potential anti-thrombotic agents (Zhang et al., 2010).
PPARγ Agonists for Diabetes Treatment : A series of tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and evaluated as peroxisome proliferator-activated receptor (PPAR) gamma agonists. One derivative, in particular, showed potent activity and potential as a drug for diabetes (Azukizawa et al., 2008).
Antioxidant Properties : A derivative of tetrahydroisoquinoline-3-carboxylic acid demonstrated significant antioxidant properties, highlighting its potential in oxidative stress-related research and applications (Kawashima et al., 1979).
Antithrombotic Agents with Enhanced Activity : Novel dipeptide analogs of 3S-tetrahydroisoquinoline-3-carboxylic acid were synthesized and showed increased antithrombotic activity, targeting the intestinal peptide transport system (Zheng et al., 2008).
Safety And Hazards
特性
IUPAC Name |
(3S)-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVQGUBCAUFBCP-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |
CAS RN |
79261-58-8 | |
| Record name | (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

